2-Amino-2-(4-methylphenyl)acetonitrile
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Overview
Description
2-Amino-2-(4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group and a nitrile group attached to a benzene ring substituted with a methyl group at the para position
Mechanism of Action
Mode of Action
It’s known that the compound contains an amine and a nitrile group, which could potentially interact with various biological targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-methylphenyl)acetonitrile typically involves the reaction of 4-methylbenzyl cyanide with ammonia or an amine under specific conditions. One common method involves the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the cyanomethylation of amino-substituted arenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-2-(4-methylphenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-2-(2-methylphenyl)acetonitrile
- 2-Amino-4-methylphenol
- 2-Amino-4-methylpyridine
Comparison: 2-Amino-2-(4-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions. Compared to its isomers, such as 2-Amino-2-(2-methylphenyl)acetonitrile, the para-substitution may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPGQESINKVYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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